Mps1-IN-2
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Overview
Description
Mps1-IN-2 is a small molecule inhibitor targeting monopolar spindle kinase 1 (MPS1), also known as threonine tyrosine kinase (TTK). MPS1 is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during cell division. Overexpression of MPS1 has been observed in various cancers, making it an attractive target for cancer therapy .
Mechanism of Action
Target of Action
Mps1-IN-2 is a potent, selective, and ATP-competitive inhibitor that primarily targets the Monopolar Spindle 1 (Mps1) kinase and Polo-like kinase 1 (Plk1) . Mps1 is a key regulator of the Spindle Assembly Checkpoint (SAC), a conserved checkpoint system that monitors the proper bipolar attachment of all chromosomes to the mitotic spindle during cell division . Plk1 is another important kinase involved in various processes of mitosis.
Mode of Action
This compound interacts with its targets by competing with ATP, the energy currency of the cell, for binding sites. This competition inhibits the kinase activity of Mps1 and Plk1 . The inhibition of Mps1 disrupts the SAC, leading to premature mitotic exit and chromosome missegregation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the SAC pathway. Mps1 kinase is essential for the activation of the SAC and has been implicated in regulating chromosome alignment . By inhibiting Mps1, this compound disrupts the SAC, leading to errors in chromosome segregation .
Result of Action
The inhibition of Mps1 by this compound leads to defects in the establishment of Mad1 and Mad2 at unattached kinetochores, premature mitotic exit, and gross aneuploidy . This disruption of normal cell division can lead to cell death, particularly in cancer cells where Mps1 is often overexpressed .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors While specific environmental factors were not identified in the search results, it’s known that factors such as pH, temperature, and the presence of other molecules can impact a compound’s action
Biochemical Analysis
Biochemical Properties
Mps1-IN-2 interacts with the Mps1 kinase, inhibiting its activity . This interaction disrupts the function of the SAC, leading to chromosome missegregation, aneuploidy, and ultimately cell death . The compound acts as an ATP-competitive inhibitor, binding to the ATP site of the Mps1 kinase .
Cellular Effects
In cells, this compound has been shown to cause aberrant mitosis, leading to aneuploidy and cell death . This is due to the abrogation of the mitotic checkpoint, causing cells to divide their chromosomes without proper alignment . The compound’s effects on cell signaling pathways, gene expression, and cellular metabolism are largely tied to its disruption of the SAC and the resulting chromosomal instability .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activity of the Mps1 kinase . This inhibition disrupts the SAC, leading to errors in chromosome segregation . The compound binds to the ATP site of the Mps1 kinase, preventing the kinase from carrying out its role in the SAC .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. While the compound initially causes errors in mitosis and chromosome segregation, these effects can lead to cell death over time
Metabolic Pathways
This compound is involved in the regulation of the cell cycle, specifically the SAC. It interacts with the Mps1 kinase, which plays a key role in this checkpoint
Transport and Distribution
Given its role as an inhibitor of the Mps1 kinase, it is likely that the compound needs to reach the kinetochores where Mps1 is active .
Subcellular Localization
This compound targets the Mps1 kinase, which is localized to the kinetochores during mitosis . By inhibiting Mps1, the compound disrupts the function of the kinetochores, leading to errors in chromosome segregation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mps1-IN-2 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are used to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Mps1-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogens, nucleophiles, and other reagents under specific temperature, solvent, and catalyst conditions
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution may result in halogenated or alkylated derivatives .
Scientific Research Applications
Mps1-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of MPS1 and its effects on the spindle assembly checkpoint.
Biology: Employed in cell biology research to investigate the role of MPS1 in chromosome segregation and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers with overexpressed MPS1. .
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery and development
Comparison with Similar Compounds
Mps1-IN-2 can be compared with other MPS1 inhibitors such as BAY 1161909 and BAY 1217389. These compounds share similar mechanisms of action but differ in their chemical structures and selectivity profiles. This compound is unique in its specific binding affinity and potency, making it a valuable tool for studying MPS1 inhibition and its therapeutic potential .
List of Similar Compounds
- BAY 1161909
- BAY 1217389
- CFI-402257
- S-81694
These compounds have been investigated for their antitumor activity and potential use in combination therapies to enhance efficacy and overcome resistance .
Properties
IUPAC Name |
9-cyclopentyl-2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5-methyl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O3/c1-3-35-23-16-19(31-13-10-20(33)11-14-31)8-9-21(23)28-26-27-17-22-25(29-26)32(18-6-4-5-7-18)15-12-24(34)30(22)2/h8-9,16-18,20,33H,3-7,10-15H2,1-2H3,(H,27,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELBJLUKWAJOQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N2CCC(CC2)O)NC3=NC=C4C(=N3)N(CCC(=O)N4C)C5CCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: The research mentions that long target residence time is a desirable characteristic for potent MPS1 inhibitors. How does NTRC 0066-0 achieve this, and could similar strategies be applied to other MPS1 inhibitors like Mps1-IN-2?
A: NTRC 0066-0 achieves long target residence time through a unique binding mode with the MPS1 kinase domain. This involves inducing a large conformational shift in the glycine-rich loop, leading to an inactive kinase conformation []. While the exact binding mode of this compound isn't detailed in these papers, exploring its interactions with the MPS1 kinase domain through crystallography and kinetic studies, similar to those done for NTRC 0066-0, could reveal if it employs similar mechanisms for prolonged target engagement. This knowledge could then be used to inform the design of future MPS1 inhibitors with enhanced residence times and potentially improved efficacy.
Q2: The studies highlight the importance of selectivity for MPS1 over other kinases. What are the potential risks associated with off-target kinase inhibition, and how can researchers design compounds like this compound to minimize these risks?
A: Off-target kinase inhibition can lead to undesirable side effects due to the disruption of essential cellular processes regulated by those kinases. For instance, inhibiting Aurora kinases, which are crucial for mitosis, could lead to severe toxicity []. Researchers can minimize these risks by designing compounds with high selectivity for MPS1. This can be achieved by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.